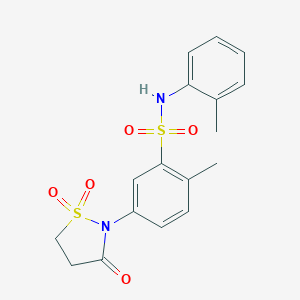![molecular formula C14H12FNO3S2 B254172 Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254172.png)
Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is not fully understood. However, studies have shown that it interacts with cellular targets such as enzymes and receptors, thereby modulating their activity. It has also been shown to induce apoptosis in cancer cells by activating caspase pathways.
Biochemical and Physiological Effects:
Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, including antibiotic-resistant strains. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases. It has also been investigated for its potential to induce cancer cell death and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is its broad range of potential applications in various fields of science. It is also relatively easy to synthesize, and its purity can be easily assessed using standard analytical techniques. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate. One area of interest is its potential use as a fluorescent probe for detecting cysteine in biological samples. Additionally, its antimicrobial and anti-inflammatory properties make it a promising candidate for developing new drugs to treat infectious and inflammatory diseases. Finally, its potential as an anticancer agent warrants further investigation, particularly in combination with other chemotherapeutic agents.
Conclusion:
Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a chemical compound with a broad range of potential applications in various fields of science. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action has been investigated in various studies. It has shown promising results in antimicrobial, antitumor, and anti-inflammatory applications, and its potential as a fluorescent probe for detecting cysteine in biological samples is an area of active research. Further investigation is needed to fully understand its biochemical and physiological effects and to explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form 5-(4-fluorobenzylidene)-4-thioxo-2-thiazolidinone, which is then treated with methyl acrylate to obtain the final product. This method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been extensively studied for its potential applications in various fields of science. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting cysteine in biological samples.
Propiedades
Nombre del producto |
Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate |
|---|---|
Fórmula molecular |
C14H12FNO3S2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
methyl 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C14H12FNO3S2/c1-8(13(18)19-2)16-12(17)11(21-14(16)20)7-9-3-5-10(15)6-4-9/h3-8H,1-2H3/b11-7- |
Clave InChI |
LTAWYSYWKNOPCK-XFFZJAGNSA-N |
SMILES isomérico |
CC(C(=O)OC)N1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=S |
SMILES |
CC(C(=O)OC)N1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S |
SMILES canónico |
CC(C(=O)OC)N1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)

![N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254096.png)

![7-tert-butyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254102.png)
![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254103.png)

![4-[(dipropylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B254105.png)
![Methyl 2-({[5-chloro-2-(propylsulfonyl)-4-pyrimidinyl]carbonyl}amino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B254106.png)


![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B254113.png)
![2-cyano-2-[5-(3,4-dimethylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide](/img/structure/B254116.png)